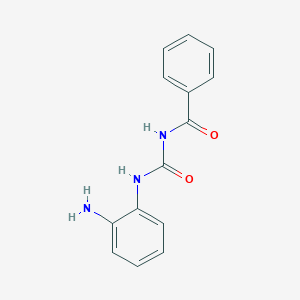
N-(2-aminophenyl)-N'-benzoylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-N'-benzoylurea, also known as benzoylphenylurea (BPU), is a chemical compound that has been extensively studied for its potential use as an insecticide. BPU belongs to a class of compounds known as insect growth regulators (IGRs), which target the developmental stages of insects to control their population.
Wirkmechanismus
BPU acts as an insect growth regulator by inhibiting the production of chitin, a key component of the insect exoskeleton. Chitin is produced by insects during the molting process, and is essential for the development of the exoskeleton. BPU disrupts this process by inhibiting the activity of chitin synthase, an enzyme that is essential for the production of chitin. This leads to the death of the insect during the molting process.
Biochemical and physiological effects:
BPU has been shown to have minimal toxic effects on non-target organisms, including mammals and birds. However, it can be toxic to aquatic organisms, particularly in high concentrations. BPU is rapidly metabolized and excreted from the body, and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
BPU is a relatively inexpensive and easy-to-synthesize compound, making it an attractive option for laboratory experiments. However, its effectiveness can be affected by factors such as temperature, pH, and concentration. Additionally, the use of BPU as an insecticide is limited by its specificity, as it only targets the developmental stages of insects.
Zukünftige Richtungen
There are several potential future directions for the study of BPU. One area of research is the development of new formulations of BPU that can improve its effectiveness and reduce its toxicity to non-target organisms. Another area of research is the study of the molecular mechanisms underlying the insecticidal activity of BPU, which could lead to the development of new insecticides with improved specificity and effectiveness. Finally, the study of the ecological impacts of BPU on non-target organisms and ecosystems could help to inform the development of sustainable pest control strategies.
Synthesemethoden
BPU can be synthesized using various methods, including the reaction of 2-aminophenylurea with benzoyl chloride, or the reaction of benzoyl isocyanate with 2-aminophenylurea. The synthesis of BPU requires careful control of reaction conditions, as the yield and purity of the final product can be affected by factors such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential use as an insecticide, particularly for the control of agricultural pests such as the diamondback moth and the Colorado potato beetle. BPU acts by disrupting the normal development of insects, inhibiting the production of chitin, a key component of the insect exoskeleton. BPU has also been studied for its potential use in controlling mosquito populations, as it has been shown to be effective against the larvae of several mosquito species.
Eigenschaften
Molekularformel |
C14H13N3O2 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-[(2-aminophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H2,16,17,18,19) |
InChI-Schlüssel |
ILLWOUGNYIUHEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2N |
Löslichkeit |
6.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[4-(4-phenyl-1-piperazinyl)anilino]-2-butenoicacid](/img/structure/B281967.png)
![1-[(4-methylbenzoyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B281968.png)
![2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281969.png)
![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281970.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)